molecular formula C11H15ClN4 B3088513 2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride CAS No. 1185310-70-6

2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride

Cat. No.: B3088513
CAS No.: 1185310-70-6
M. Wt: 238.72 g/mol
InChI Key: GFGHFCIKGXVVHW-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride is a heterocyclic compound that features a piperidine ring attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride typically involves the reaction of 3-aminopiperidine with nicotinonitrile under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 1,4-disubstituted piperidines.

    Nicotinonitrile derivatives: Compounds such as 2-aminonicotinonitrile.

Uniqueness

2-(Piperidin-3-ylamino)-nicotinonitrile hydrochloride is unique due to its combined structural features of both piperidine and nicotinonitrile

Properties

IUPAC Name

2-(piperidin-3-ylamino)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10;/h1,3,6,10,13H,2,4-5,8H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGHFCIKGXVVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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